![molecular formula C16H17NO3 B8149882 Benzyl 2-(4-amino-2-methylphenoxy)acetate](/img/structure/B8149882.png)
Benzyl 2-(4-amino-2-methylphenoxy)acetate
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Overview
Description
Benzyl 2-(4-amino-2-methylphenoxy)acetate is an organic compound with a complex structure that includes a benzyl group, an amino group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-amino-2-methylphenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and benzyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-amino-2-methylphenol reacts with benzyl chloroacetate in an organic solvent like dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and to ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(4-amino-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) for electrophilic substitution.
Major Products:
Oxidation Products: Nitro derivatives or quinones.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Benzyl 2-(4-amino-2-methylphenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzyl 2-(4-amino-2-methylphenoxy)acetate exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Benzyl 2-(4-hydroxy-2-methylphenoxy)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Benzyl 2-(4-nitro-2-methylphenoxy)acetate: Contains a nitro group, leading to different reactivity and applications.
Benzyl 2-(4-chloro-2-methylphenoxy)acetate: Substituted with a chlorine atom, affecting its chemical behavior.
Uniqueness: Benzyl 2-(4-amino-2-methylphenoxy)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl 2-(4-amino-2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-9-14(17)7-8-15(12)19-11-16(18)20-10-13-5-3-2-4-6-13/h2-9H,10-11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBCKMQXQFMYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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